molecular formula C12H16ClNO B13123109 (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine

Cat. No.: B13123109
M. Wt: 225.71 g/mol
InChI Key: QUPLJPIJRLSDFC-CABZTGNLSA-N
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Description

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine is an organic compound that belongs to the class of morpholines It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the morpholine ring, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine typically involves the reaction of (2S,5S)-2-methylmorpholine with 4-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Compounds with different substituents replacing the 4-chlorobenzyl group.

Scientific Research Applications

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-5-(4-Methylbenzyl)-2-methylmorpholine
  • (2S,5S)-5-(4-Fluorobenzyl)-2-methylmorpholine
  • (2S,5S)-5-(4-Bromobenzyl)-2-methylmorpholine

Uniqueness

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholine

InChI

InChI=1S/C12H16ClNO/c1-9-7-14-12(8-15-9)6-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3/t9-,12-/m0/s1

InChI Key

QUPLJPIJRLSDFC-CABZTGNLSA-N

Isomeric SMILES

C[C@H]1CN[C@H](CO1)CC2=CC=C(C=C2)Cl

Canonical SMILES

CC1CNC(CO1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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